5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
5-Chloro-2,3-dihydrothiophene 1,1-dioxide is a chemical compound with the IUPAC name this compound . It has a molecular weight of 152.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 . The molecular structure of 1,1-dioxide derivatives of type 1 has been investigated most comprehensively in the series of S-functional thiophene compounds .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 152.6 . The IUPAC name for this compound is this compound .Scientific Research Applications
Synthesis of Complex Compounds
5-Chloro-2,3-dihydrothiophene 1,1-dioxide is utilized in the synthesis of various complex organic compounds. For instance, Gronowitz, Hallberg, and Nikitidis (1987) demonstrated its use in the stereoselective synthesis of dialkylaminomethyl-substituted halobutadienes, highlighting its utility in creating highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).
Facilitating Organic Reactions
This compound also plays a significant role in facilitating various organic reactions. For example, Tso, Chou, and Lee (1987) explored its use in controlling regioselectivity in alkylation reactions, providing a route for 2,2-dialkylation of certain compounds (Tso, Chou, & Lee, 1987).
Structural and Vibrational Studies
In addition to its synthetic applications, this compound is also significant in structural and vibrational studies. Arjunan et al. (2015) conducted spectroscopic and theoretical quantum chemical studies on its derivatives, contributing to a deeper understanding of its electronic properties (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).
Precursor for Novel Compounds
It's also used as a precursor for novel compounds. Nomoto and Takayama (1989) leveraged it in the synthesis of (±)-ipsenol, showcasing its versatility as a stable precursor for buta-1,3-dienes (Nomoto & Takayama, 1989).
Properties
IUPAC Name |
5-chloro-2,3-dihydrothiophene 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJEUGVRXSVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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